molecular formula C9H5BrF6O B1376077 4-Bromo-3,5-bis(trifluoromethyl)anisole CAS No. 1261669-52-6

4-Bromo-3,5-bis(trifluoromethyl)anisole

Cat. No. B1376077
CAS RN: 1261669-52-6
M. Wt: 323.03 g/mol
InChI Key: XKNXVRHDVZGFOC-UHFFFAOYSA-N
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Description

“4-Bromo-3,5-bis(trifluoromethyl)anisole” is a chemical compound with the molecular formula C9H5BrF6O. It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 2-bromo-5-methoxy-1,3-bis(trifluoromethyl)benzene .


Molecular Structure Analysis

The molecular weight of “this compound” is 323.03 g/mol . The InChI code for this compound is 1S/C9H5BrF6O/c1-17-4-2-5(8(11,12)13)7(10)6(3-4)9(14,15)16/h2-3H,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Supramolecular Interactions

4-Bromo-3,5-bis(trifluoromethyl)anisole and its derivatives have been studied for their molecular structures and packing behavior. These compounds exhibit typical supramolecular patterns involving C-H...π interactions, leading to molecular stacks. Bromine atoms in these molecules significantly influence the distances between adjacent aromatic moieties, affecting their supramolecular interactions (Nestler, Schwarzer, & Gruber, 2018).

Synthesis of Bis(trifluoromethyl) Aromatics

This compound has been used in the preparation of bis(trifluoromethyl) derivatives of salicylic aldehyde and salicylic acid. This process involves lithiation and subsequent reactions with various electrophiles (Dmowski & Piasecka-Maciejewska, 1996).

Adsorption on Platinum

The adsorption of this compound on platinum surfaces has been studied. It shows weaker adsorption compared to benzene, which is important for understanding catalytic hydrogenation and the effects of molecular substitutions on adsorption strength (Bonalumi, Vargas, Ferri, & Baiker, 2006).

Organometallic Synthesis

This compound is a versatile starting material for organometallic synthesis. It has been used in reactions involving phenylmagnesium, -lithium, and -copper intermediates, highlighting its utility in synthetic chemistry (Porwisiak & Schlosser, 1996).

Improved Synthesis Methods

Studies have focused on improving the synthesis methods for derivatives of this compound. These include safer and more efficient bromination methods and handling procedures for potentially explosive intermediates (Leazer, Cvetovich, Tsay, Dolling, Vickery, & Bachert, 2003).

Safety and Hazards

The compound is harmful if swallowed or inhaled. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

2-bromo-5-methoxy-1,3-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6O/c1-17-4-2-5(8(11,12)13)7(10)6(3-4)9(14,15)16/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNXVRHDVZGFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)C(F)(F)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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